1-(Oxane-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
oxan-4-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-15(13-2-9-19-10-3-13)17-6-1-5-16(7-8-17)14-4-11-20-12-14/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZIVBMOSHZLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Oxane-4-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of the diazepane ring and the incorporation of oxane and thiolane moieties. The structural formula can be represented as follows:
This compound features a diazepane core that is substituted with an oxane carbonyl group and a thiolane group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antiviral Activity : Some derivatives have shown promising antiviral effects against various strains of coronaviruses, indicating potential applications in treating viral infections .
- Antitumor Properties : The presence of heterocyclic structures in similar compounds has been associated with antitumor activity. Studies suggest that modifications to the diazepane structure can enhance cytotoxicity against cancer cell lines .
- Antimicrobial Effects : Compounds featuring thiolane rings have been noted for their antimicrobial properties, particularly against resistant strains of bacteria .
Antiviral Activity
A comparative study evaluated the antiviral efficacy of various diazepane derivatives against human coronaviruses 229E and OC-43. The results indicated that specific modifications to the diazepane scaffold could significantly enhance antiviral potency. For instance, certain analogs demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of viral replication .
| Compound Code | Cytotoxicity (MRC-5) | Antiviral Activity (229E) | Cytotoxicity (HCT-8) | Antiviral Activity (OC-43) |
|---|---|---|---|---|
| 4a | 670 ± 29 µM | 320 µM | - | 150 µM |
| 4c | 274 ± 12 µM | 100 µM | - | 320 µM |
| 4d | 299 ± 13 µM | 100 µM | - | 320 µM |
| 4e | 298 ± 13 µM | 100 µM | 60 ± 3 µM | 320 µM |
Antitumor Properties
Research has shown that compounds with similar diazepane structures exhibit significant cytotoxic effects against various cancer cell lines. One study reported a series of modifications leading to enhanced selectivity and reduced toxicity towards normal cells while maintaining efficacy against tumor cells .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Protein Binding : The compound may act as a covalent binder to target proteins involved in viral replication or tumor progression.
- Cellular Uptake : The structural features facilitate cellular uptake, allowing for effective intracellular action against pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,4-Diazepane Core
The 1,4-diazepane scaffold is versatile, with substitutions at positions 1 and 4 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Polarity and Solubility :
- The oxane-4-carbonyl group in the target compound introduces polarity via its ether and carbonyl moieties, likely enhancing aqueous solubility compared to analogs like BK82779, which features a lipophilic 3-chlorobenzoyl group .
- Thiolan-3-yl (tetrahydrothiophene) contributes moderate lipophilicity, balancing the molecule’s overall polarity.
Biological Activity: The 3-chlorophenyl-pyrazole analog (Table 1, row 3) demonstrates high selectivity for serotonin receptors (5-HT₇R), emphasizing the role of aromatic heterocycles in receptor binding .
Synthetic Routes: The target compound’s synthesis likely involves coupling oxane-4-carbonyl and thiolan-3-yl groups to 1,4-diazepane, analogous to methods for 1-(3-cyanophenyl)-1,4-diazepane (reductive amination or nucleophilic substitution) . Chlorophenyl-benzyl analogs (e.g., from ) are synthesized via nucleophilic substitution using chlorodiphenylmethane and isopropylamine, followed by alumina chromatography .
Functional Group Impact on Pharmacokinetics
Receptor Binding and Selectivity
- The 5-HT₇R-selective analog (Table 1, row 3) underscores the importance of aromatic and heterocyclic substituents in CNS targeting .
- Cyanophenyl derivatives (e.g., 14a) serve as precursors for dopamine D3 receptor ligands, suggesting that electron-withdrawing groups (e.g., -CN) enhance affinity for neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
